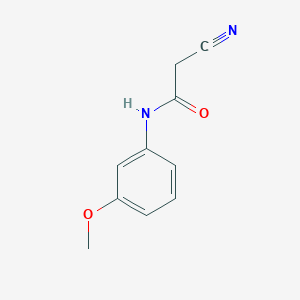

2-cyano-N-(3-methoxyphenyl)acetamide

Description

Significance of the 2-Cyanoacetamide (B1669375) Moiety as a Synthon in Organic Chemistry

The 2-cyanoacetamide moiety is a highly versatile precursor, or synthon, in organic synthesis. researchgate.netresearchgate.netresearchgate.net Its reactivity stems from the presence of multiple functional groups: a cyano (C≡N) group, a carbonyl (C=O) group, and an active methylene (B1212753) group (CH2) situated between them. researchgate.netresearchgate.net This unique arrangement allows 2-cyanoacetamides to participate in a variety of chemical reactions, making them key intermediates for the synthesis of diverse heterocyclic compounds, such as pyridines, pyrazoles, thiazoles, and quinolines. researchgate.netresearchgate.netnih.govekb.eg

The reactivity of the 2-cyanoacetamide core enables it to react with various reagents to form five- and six-membered rings, as well as fused heterocyclic systems. researchgate.netresearchgate.net For instance, they are widely used in multicomponent reactions like the Gewald reaction to produce highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. nih.gov The ability of the cyano and carbonyl groups to react with bidentate reagents, coupled with the reactivity of the methylene group in condensation and substitution reactions, underscores the significance of the 2-cyanoacetamide moiety as a fundamental building block in the synthesis of pharmacologically active compounds and agrochemicals. researchgate.netresearchgate.net

Overview of N-Arylacetamides in Contemporary Chemical Research

N-arylacetamides, a class of amides where an acetamide (B32628) group is attached to an aryl (aromatic ring) substituent, are of considerable interest in modern chemical research. This interest is driven by their presence in a wide range of biologically active molecules and functional materials. The specific properties of an N-arylacetamide are influenced by the nature and position of substituents on the aromatic ring.

In medicinal chemistry, the N-arylacetamide scaffold is a key component of many pharmaceutical agents. For example, derivatives of N-arylacetamides have been investigated for their potential as anti-inflammatory agents. nih.gov Furthermore, research has explored their application in the development of novel compounds with antimicrobial properties. ekb.eg The versatility of N-arylacetamides also extends to their use as intermediates in the synthesis of more complex molecular architectures, including various heterocyclic systems.

Specific Research Focus on 2-cyano-N-(3-methoxyphenyl)acetamide within the Broader Compound Class

Within the extensive family of N-substituted 2-cyanoacetamides, this compound has been a subject of specific research interest. This particular compound is characterized by a 3-methoxyphenyl (B12655295) group attached to the nitrogen atom of the 2-cyanoacetamide core. The methoxy (B1213986) group (-OCH3) at the meta-position of the phenyl ring can influence the compound's electronic properties and reactivity, making it a valuable intermediate for the synthesis of targeted molecules.

Research involving this compound often focuses on its utility as a precursor for creating more complex chemical structures. While specific, extensive studies on this exact molecule are not broadly detailed in the provided search results, its structure is noted in chemical databases. uni.lu The general reactivity of N-substituted 2-cyanoacetamides suggests that the 3-methoxy substitution pattern in this compound would make it a useful building block in synthetic organic chemistry for creating a variety of substituted heterocyclic compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXLSDKVSJQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357159 | |

| Record name | 2-cyano-N-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-29-0 | |

| Record name | 2-cyano-N-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-(3-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyano N 3 Methoxyphenyl Acetamide and Analogues

Established Synthetic Routes to 2-Cyanoacetamides

The preparation of 2-cyanoacetamides can be achieved through several established chemical pathways. These routes are adaptable for the synthesis of a wide array of derivatives, including the target compound, 2-cyano-N-(3-methoxyphenyl)acetamide.

A primary and widely employed method for synthesizing 2-cyanoacetamides is the direct condensation of an amine with a derivative of cyanoacetic acid, such as an alkyl cyanoacetate (B8463686). researchgate.net This approach is versatile, allowing for the synthesis of numerous N-substituted cyanoacetamides by varying the amine reactant. For instance, the reaction of various substituted aryl or heteroaryl amines with ethyl cyanoacetate under different conditions yields the corresponding cyanoacetamide derivatives. researchgate.net

A specific example related to the target compound involves the reaction of m-methoxyaniline with ethyl cyanoacetate. In one procedure, these reactants are heated together at temperatures ranging from 120°C to 200°C for 2 to 8 hours. patsnap.comgoogle.com After cooling, the resulting solid product, this compound, precipitates and can be isolated by filtration. patsnap.comgoogle.com Yields for this type of direct condensation can be quite high, with reports of up to 96%. patsnap.com

Another variation involves using cyanoacetic acid directly instead of its ester. For example, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide was achieved by reacting 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid in tetrahydrofuran, using 1,3-diisopropylcarbodiimide (DIPC) as a dehydrating agent to facilitate the amide bond formation. chemicalbook.com

| Amine Reactant | Cyanoacetic Acid Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Methoxyaniline | Ethyl cyanoacetate | Heat at 180-200°C for 4h | This compound | 95.6-96% | patsnap.com |

| 2,4-Dichloro-5-methoxyaniline | Cyanoacetic acid | Reflux in THF with DIPC | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 88% | chemicalbook.com |

| p-Anisidine | Ethyl cyanoacetate | Microwave irradiation in trichlorobenzene | 2-cyano-N-(4-methoxyphenyl)acetamide | 90% | tubitak.gov.tr |

| Primary Amines (various) | Ethyl cyanoacetate | Sodium ethoxide in ethanol (B145695), room temperature | N-substituted cyanoacetamides | 85-90% | researchgate.net |

N-acylation represents another fundamental strategy for the synthesis of amides, including 2-cyanoacetamides. This method involves the reaction of an amine with an acylating agent. researchgate.net For the synthesis of cyanoacetamides, efficient acylating agents include cyanoacetyl chloride or using cyanoacetic acid in conjunction with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as dimethylaminopyridine (DMAP). researchgate.net

The Knoevenagel condensation, a classic bond-forming reaction, is a widely used technique in organic synthesis for creating α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov This process involves the reaction of aldehydes with active methylene (B1212753) compounds, like 2-cyanoacetamide, where the active methylene group is crucial for the condensation to occur. nih.gov

Complex molecules often require multi-step synthesis, a process that involves a sequence of chemical reactions to transform simple starting materials into a more complex target product. libretexts.orgyoutube.com For certain substituted cyanoacetamides, a multi-step approach can be advantageous, particularly when direct condensation is inefficient or when specific substitution patterns are desired.

A relevant example is the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, which can be approached via a two-step process. The first step involves the acylation of m-methoxyaniline with ethyl cyanoacetate to form this compound. patsnap.comgoogle.com The second step is a chlorination reaction, where the intermediate product is treated with chlorine gas in a suitable solvent to introduce the two chlorine atoms onto the phenyl ring, yielding the final product. patsnap.comgoogle.com This method highlights how a multi-step sequence can be designed to build complexity systematically. libretexts.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that are frequently adjusted include the choice of catalysts, solvents, reaction temperature, and duration.

The choice of catalyst and solvent can profoundly influence the outcome of cyanoacetamide synthesis.

Catalytic Systems : Basic catalysts are commonly employed to facilitate the condensation reaction. Piperidine (B6355638) is a frequently used catalyst, particularly for Knoevenagel condensations and for reactions leading to the formation of pyridine (B92270) derivatives from cyanoacetamides. tubitak.gov.trresearchgate.net Sodium ethoxide in ethanol is another effective catalytic system for the condensation of primary amines with ethyl cyanoacetate at room temperature, providing high yields. researchgate.netresearchgate.net Other systems like potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) have also been used effectively, sometimes in solvent-free conditions. researchgate.netresearchgate.net In some cases, reactions proceed without any catalyst, especially at elevated temperatures. researchgate.net

Solvent Effects : The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway.

Ethanol is a common and effective solvent, often used in conjunction with catalysts like piperidine or sodium ethoxide. researchgate.netorgsyn.orgnih.gov Its polar protic nature can facilitate the necessary proton transfer steps in the reaction mechanism.

Dimethylformamide (DMF) is a polar aprotic solvent that is useful for reactions involving ionic intermediates, such as those employing potassium hydroxide (B78521) as a base. researchgate.net

Dioxane has been used as a solvent for reactions involving sodium nitrite, for example, in the nitrosation of the active methylene group in cyanoacetamides. ekb.eg

Solvent-free conditions are also an option, particularly in microwave-assisted synthesis or when using solid-supported catalysts like KF-alumina, which aligns with the principles of green chemistry. researchgate.netresearchgate.netnih.gov

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results.

Temperature : The required temperature can vary significantly depending on the specific reactants and methodology.

High temperatures (e.g., 120-200°C) are often used for the direct, uncatalyzed condensation of amines with ethyl cyanoacetate. patsnap.comgoogle.com

Milder conditions, such as room temperature or slightly elevated temperatures (e.g., 70°C), are typical for base-catalyzed reactions, like the Gewald reaction. researchgate.netnih.gov

Sub-zero temperatures (e.g., -15°C to -5°C) can be employed to control highly exothermic reactions or to induce crystallization and improve the recovery of the product. google.com For example, the preparation of cyanoacetamide from ethyl cyanoacetate and aqueous ammonia (B1221849) involves cooling in an ice-salt mixture to precipitate the product. orgsyn.org

Reaction Time : The duration of the reaction is typically monitored until the starting materials are consumed (e.g., by Thin Layer Chromatography - TLC).

High-temperature reactions may require several hours (e.g., 2-8 hours) to reach completion. patsnap.comgoogle.com

Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes or even seconds. nih.gov

Reactions at room temperature or below may require longer periods, from a few hours to overnight, to achieve high conversion rates. researchgate.net

| Methodology | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Condensation of m-methoxyaniline and ethyl cyanoacetate | None | None | 120-200°C | 2-8 h | High | google.com |

| Condensation of primary amines and ethyl cyanoacetate | Sodium ethoxide | Ethanol | Room Temp. | 1 h | 85-90% | researchgate.net |

| Knoevenagel condensation | Piperidine | Ethanol | Reflux | 1 h | N/A | researchgate.net |

| Gewald Reaction | Triethylamine | Ethanol | 70°C | Several hours | Good | nih.gov |

| Ammonolysis of methyl cyanoacetate | None | Liquid Ammonia | -10 to -5°C | N/A | N/A | google.com |

| Microwave-assisted Knoevenagel | Ammonium (B1175870) acetate (B1210297) | None | N/A (160 W) | 40 s | 98.6% | nih.gov |

Advanced Purification Techniques (e.g., Crystallization, Column Chromatography)

The purification of this compound and related acetamide (B32628) derivatives is crucial for obtaining a product with high purity, which is essential for subsequent applications and characterization. Common and advanced purification techniques include crystallization and column chromatography.

Crystallization

Crystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of the acetamide derivative. For acetamides in general, a variety of solvents can be employed. A common technique involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the acetamide decreases, leading to the formation of crystals, while impurities remain in the mother liquor. datapdf.com

Recommended solvents for the recrystallization of acetamides include:

Methanol (B129727), often followed by dilution with ether. datapdf.comorgsyn.org

Acetone lookchem.com

Benzene (B151609) lookchem.com

Chloroform datapdf.comlookchem.com

Dioxane lookchem.com

Methyl acetate lookchem.com

A mixture of benzene and ethyl acetate. lookchem.comchemicalbook.com

For instance, a crude acetamide can be dissolved in hot methanol (approximately 0.8 mL per gram of acetamide), and then ether is added (8-10 mL per gram) to induce crystallization. orgsyn.org Another approach involves dissolving the compound in a minimal amount of hot solvent and then adding a less polar solvent (an anti-solvent) to reduce its solubility and promote crystal formation. After crystallization, the pure product is collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried. google.com

Column Chromatography

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For the purification of acetamide derivatives, silica (B1680970) gel is commonly used as the stationary phase. nih.gov

The process involves packing a column with the stationary phase and then loading the crude product onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

For the purification of amide derivatives, a common mobile phase system is a mixture of ethyl acetate and n-hexane. researchgate.net By carefully selecting the solvent system and monitoring the separation process (e.g., by thin-layer chromatography), fractions containing the pure desired compound can be collected. The solvent is then evaporated from the collected fractions to yield the purified product.

The selection of the appropriate purification technique, or a combination of both, depends on the nature of the impurities and the desired level of purity for the final product.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The formation of the amide bond is the key transformation, and its mechanism has been extensively studied, particularly when coupling agents are employed.

The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures. To facilitate this reaction under milder conditions, activating agents and coupling reagents are frequently used. Among the most common are carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netpeptide.com

The primary role of EDC is to activate the carboxylic acid group. rsc.org The reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.

However, the O-acylisourea intermediate can also undergo intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and can complicate purification. This is where HOBt plays a crucial role. HOBt acts as an acyl transfer agent by reacting with the O-acylisourea intermediate to form an active HOBt ester. nih.gov This HOBt ester is more stable than the O-acylisourea intermediate, reducing the formation of the N-acylurea byproduct. More importantly, the HOBt ester is highly reactive towards the amine, leading to the efficient formation of the desired amide bond. nih.govpeptide.com The use of HOBt as an additive is also known to suppress racemization when chiral carboxylic acids are used. peptide.comrsc.org

The general mechanism can be summarized as follows:

Activation of the carboxylic acid: The carboxylic acid reacts with EDC to form the O-acylisourea intermediate.

Formation of the active ester: HOBt reacts with the O-acylisourea intermediate to generate the HOBt active ester and a water-soluble urea (B33335) byproduct. rsc.org

Amide bond formation: The amine nucleophilically attacks the carbonyl carbon of the HOBt active ester, forming a tetrahedral intermediate which then collapses to yield the amide and regenerate HOBt.

The combination of EDC and HOBt has proven to be a highly effective system for the synthesis of a wide range of amides, including those with electron-deficient amines, under mild reaction conditions. nih.govresearchgate.net

When using coupling agents like EDC and HOBt, the reaction proceeds through a series of intermediates as described in the previous section. The kinetics of the formation and transformation of these intermediates influence the efficiency of the amide bond formation. The reaction of the carboxylic acid with EDC to form the O-acylisourea intermediate is generally a fast step.

The introduction of HOBt provides a more favorable kinetic pathway. The reaction of the O-acylisourea with HOBt to form the active HOBt ester is typically rapid. This active ester is then consumed by the amine to form the final amide product. The rate of this final step is generally faster than the direct reaction of the amine with the O-acylisourea, thus minimizing the formation of the N-acylurea byproduct and leading to higher yields of the desired amide.

Stereochemical control is a critical aspect of organic synthesis, particularly when the target molecule contains stereocenters or geometric isomers. In the context of this compound and its analogues, the potential for E/Z isomerism can arise if the synthetic route involves the formation of a carbon-carbon double bond.

E/Z isomerism is a type of stereoisomerism that occurs in compounds with a double bond due to restricted rotation around that bond. studymind.co.uksavemyexams.com The E/Z notation is used to describe the absolute stereochemistry of the groups attached to the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uklibretexts.orglibretexts.org If the two highest priority groups on each carbon of the double bond are on the same side, the isomer is designated as (Z) (from the German zusammen, meaning together). studymind.co.uklibretexts.org If they are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning opposite). chemguide.co.uklibretexts.org

For example, in the synthesis of 2-cyano-3-aryl-acrylamides, which are analogues of this compound, Knoevenagel condensation of an N-substituted-2-cyanoacetamide with an aldehyde can lead to the formation of a C=C double bond, and thus the potential for E/Z isomers. researchgate.net The stereochemical outcome of such reactions can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. Controlling these parameters can allow for the selective synthesis of either the (E) or (Z) isomer.

While this compound itself does not possess a double bond that would exhibit E/Z isomerism, the synthesis of its unsaturated analogues necessitates careful consideration of stereochemical control to ensure the desired isomer is obtained.

Alternative Synthesis Protocols

While traditional batch synthesis methods are well-established for the preparation of this compound and its analogues, alternative protocols are being explored to improve efficiency, safety, and scalability. One such promising approach is the use of continuous flow synthesis.

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering several advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. rsc.org

The synthesis of amides is particularly well-suited for continuous flow systems. Several strategies have been developed for amide bond formation in a flow regime. These include:

Metal-free oxidative amidation: This method can convert aromatic alcohols to amides in a two-step continuous flow reactor system, avoiding the need for expensive transition metal catalysts. rsc.org

Direct amidation mediated by coupling agents: Flow-based systems can utilize coupling agents like carbon disulfide with a heterogeneous Lewis acid catalyst, such as alumina, for the direct synthesis of amides with excellent yields and reusability. rsc.org

Telescoped multi-step synthesis: Continuous flow allows for the integration of multiple reaction steps into a single, continuous process. For example, α-trifluoromethylthiolated amides have been synthesized from carboxylic acids in a telescoped flow process involving the in-flow generation of an N-acylpyrazole intermediate, followed by α-thiolation and subsequent reaction with an amine. acs.org

Use of green solvents: Continuous flow synthesis of amides has been successfully demonstrated using bio-derived solvents like γ-valerolactone (GVL), aligning with the principles of green chemistry. benthamdirect.com

These continuous flow methodologies offer a more sustainable and efficient alternative for the synthesis of this compound and a wide range of other amide-containing compounds. The ability to precisely control reaction conditions can lead to higher yields, improved purity, and reduced reaction times compared to batch methods.

Metal-Free Cascade Formation Reactions

Metal-free cascade reactions represent a powerful strategy for the efficient construction of complex molecules from simple precursors in a single operation, avoiding the need for expensive and potentially toxic transition metals. nih.gov These reactions proceed through a sequence of intramolecular and intermolecular transformations, forming multiple chemical bonds in one pot. The synthesis of N-aryl cyanoacetamide analogues, such as substituted 3-cyano-2-pyridones, serves as an excellent example of this methodology's potential. nih.govrsc.org

A general and efficient approach has been developed for synthesizing 3-cyano-2-pyridone derivatives through a metal-free cascade process that forms both C–C and C–N bonds. nih.gov This type of reaction typically involves the condensation of a cyanoacetamide with other reactants, such as enones or ketones, mediated by a base like potassium carbonate (K₂CO₃) and often in a polar aprotic solvent like DMSO. nih.gov The process is notable for its operational simplicity, broad tolerance of different functional groups, and mild reaction conditions. nih.gov

The plausible mechanism for such a cascade reaction, for instance in the formation of 3-cyano-2-pyridones, involves initial C-C bond formation via a Michael addition of the cyanoacetamide to an α,β-unsaturated compound, followed by an intramolecular C-N bond-forming cyclization and subsequent dehydration/aromatization to yield the final stable heterocyclic product. This strategy highlights the utility of cyanoacetamides as versatile building blocks in constructing complex molecular architectures without metal catalysts. nih.govnih.gov The advantages of this approach include the absence of solvents in some protocols, straightforward operation, and high yields. rsc.org

The following table details the scope of a metal-free cascade reaction for the synthesis of various 3-cyano-2-pyridone analogues, demonstrating the versatility of this approach.

Table 1: Scope of Metal-Free Cascade Synthesis of 3-Cyano-2-pyridone Analogues

| Entry | Cyanoacetamide Derivative | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-methyl-2-cyanoacetamide | 1,3-diphenylprop-2-en-1-one | 1-methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 95% | nih.gov |

| 2 | N-methyl-2-cyanoacetamide | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 6-(4-methoxyphenyl)-1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 92% | nih.gov |

| 3 | N-methyl-2-cyanoacetamide | 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | 6-(4-chlorophenyl)-1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 89% | nih.gov |

| 4 | 2-cyanoacetamide | 1,3-di-p-tolylprop-2-en-1-one | 2-oxo-4,6-di-p-tolyl-1,2-dihydropyridine-3-carbonitrile | 87% | nih.gov |

| 5 | N-benzyl-2-cyanoacetamide | 1,3-diphenylprop-2-en-1-one | 1-benzyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 93% | nih.gov |

Dehydrogenative Cross-Oxidative Coupling Approaches

Dehydrogenative coupling represents a highly atom-economical and environmentally benign strategy for amide bond formation, directly coupling alcohols and amines with the liberation of hydrogen (H₂) or water as the only byproduct. acs.orgelsevierpure.comnih.gov This approach avoids the use of pre-activated carboxylic acid derivatives and stoichiometric coupling agents, which generate significant waste. elsevierpure.com

The general mechanism for this transformation involves the catalyst-mediated dehydrogenation of a primary alcohol to form an aldehyde intermediate. elsevierpure.com This aldehyde then reacts with an amine to form a hemiaminal, which subsequently undergoes a second dehydrogenation step to yield the stable amide product. elsevierpure.comnih.gov While many efficient systems rely on precious metal catalysts such as ruthenium or base-metal catalysts like manganese, the underlying principle offers a greener route to amides. acs.orgelsevierpure.comnih.gov For example, ruthenium pincer complexes have been shown to effectively catalyze the acceptorless dehydrogenative coupling of alcohols and ammonia to produce primary amides, while manganese pincer complexes can facilitate the coupling of primary amines with either alcohols or esters. elsevierpure.comnih.gov

In addition to metal-catalyzed systems, metal-free cross-oxidative coupling methods have emerged. These reactions often utilize hypervalent iodine reagents, such as phenyliodine(III)diacetate (PIDA), as an oxidant to facilitate C-N bond formation under mild conditions. rsc.orgnih.gov For instance, a PIDA-promoted cross-dehydrogenative coupling between aryl ketones and N-hydroxyphthalimide has been developed, showcasing a metal-free pathway for C(sp³)–H functionalization to form N-alkoxyphthalimide products. rsc.orgnih.gov This type of methodology, distinguished by catalyst-free conditions and operational simplicity, could be conceptually extended to the synthesis of N-aryl acetamides from suitable precursors. rsc.org Aerobic oxidative coupling using copper/nitroxyl catalyst systems also provides a robust method for coupling diverse alcohols and amines, producing only water as a byproduct. nih.gov

The following table provides examples of various dehydrogenative coupling reactions for the synthesis of amides, illustrating the scope of substrates and catalyst systems.

Table 2: Examples of Amide Synthesis via Dehydrogenative Coupling

| Entry | Alcohol Substrate | Amine Substrate | Catalyst/Oxidant System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Hexanol | Benzylamine | Manganese Pincer Complex / KOtBu | N-benzylhexanamide | 94% | elsevierpure.com |

| 2 | 1-Butanol | Piperidine | Manganese Pincer Complex / KOtBu | 1-(piperidin-1-yl)butan-1-one | 91% | elsevierpure.com |

| 3 | 2-Phenylethanol | Benzylamine | [RuCl₂(p-cymene)]₂ / IiPr·HCl / PPh₃ / t-BuOK | N-benzyl-2-phenylacetamide | 97% | acs.org |

| 4 | Cinnamyl alcohol | Aniline | Ru-PNNH Complex / t-BuOK | N-phenylcinnamamide | 97% | thieme-connect.com |

| 5 | 3-Phenylpropan-1-ol | Ammonia | Ru-PNN Pincer Complex / t-BuOK | 3-Phenylpropanamide | 85% | nih.gov |

| 6 | 2-Methoxyethanol | 4-Fluorobenzylamine | Cu(MeCN)₄PF₆ / ABNO / N-Methylimidazole | N-(4-fluorobenzyl)-2-methoxyacetamide | >95% | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a powerful lens through which to examine molecular systems. These methods, rooted in the principles of quantum mechanics, can model a molecule's behavior with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. This method is predicated on the principle that the energy of a molecule can be determined from its electron density. For 2-cyano-N-(3-methoxyphenyl)acetamide, DFT calculations, often utilizing functionals like B3LYP, would be employed to determine its most stable three-dimensional structure (geometry optimization) and to probe its fundamental electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

Note: This table is for illustrative purposes. No experimental or calculated data for this compound was found in the searched literature.

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within a molecule. DFT calculations can provide a precise value for the dipole moment of this compound. This information is critical for understanding its solubility in various solvents and its interaction with other polar molecules and external electric fields.

Table 2: Hypothetical Dipole Moment Data for this compound

| Parameter | Value (Debye) |

| Dipole Moment (μ) | Data Not Available |

Note: This table is for illustrative purposes. No experimental or calculated data for this compound was found in the searched literature.

Derived from the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and chemical potential (μ) offer a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) is a measure of resistance to deformation or change in electron distribution.

Electronegativity (χ) describes the power of an atom or group to attract electrons.

Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data Not Available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data Not Available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data Not Available |

Note: This table is for illustrative purposes. No experimental or calculated data for this compound was found in the searched literature.

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can be used to predict the β value for this compound, assessing its potential as a candidate for NLO applications. The presence of a donor-π-acceptor framework within the molecule could suggest a significant NLO response.

Table 4: Hypothetical First-Order Hyperpolarizability Data for this compound

| Parameter | Value (esu) |

| First-Order Hyperpolarizability (β) | Data Not Available |

Note: This table is for illustrative purposes. No experimental or calculated data for this compound was found in the searched literature.

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN) Computations

Electrophilicity-Based Charge Transfer (ECT) and the amount of charge transfer (ΔN) are theoretical calculations used to determine the direction and magnitude of electron flow in a reaction. The ECT method helps to identify whether a molecule will act as an electron donor or acceptor in an interaction. nih.gov

While specific ECT and ΔN computations for this compound are not extensively detailed in publicly available literature, the methodology allows for the prediction of its behavior. The calculation involves determining key quantum chemical parameters such as electronic chemical potential (μ) and chemical hardness (η) for the molecule and a potential reactant. The direction of charge transfer is predicted by the ECT value; a positive ECT indicates charge transfer from a reactant to the molecule, while a negative value indicates the opposite. acs.org These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Table 1: Key Parameters in Charge Transfer Analysis

| Parameter | Symbol | Description |

| Electronic Chemical Potential | μ | Represents the escaping tendency of an electron from an equilibrium system. It is related to the molecule's electronegativity. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO energy gap. |

| Electrophilicity Index | ω | A global reactivity descriptor that quantifies the energy lowering of a molecule when it accepts electrons. |

| Charge Transfer | ΔN | Represents the fraction of electrons transferred between two interacting molecules. |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edusphinxsai.com It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. sphinxsai.com

For this compound, NBO analysis would reveal significant electronic delocalization. The key interactions involve the lone pairs on the oxygen and nitrogen atoms and the π-systems of the phenyl ring and the cyano group. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. sphinxsai.com

Expected key interactions for this molecule would include:

Delocalization from the nitrogen lone pair (n) to the antibonding carbonyl π* orbital (n → π*).

Interactions between the π orbitals of the phenyl ring and the adjacent amide and methoxy (B1213986) groups.

Hyperconjugative interactions involving the C-H and C-C sigma bonds.

Table 2: Typical Donor-Acceptor Interactions in NBO Analysis

| Donor Orbital | Acceptor Orbital | Type of Interaction | Significance |

| Filled Bonding Orbital (σ or π) | Empty Antibonding Orbital (σ* or π) | Hyperconjugation | Stabilizes the molecule by delocalizing electron density. |

| Lone Pair Orbital (n) | Empty Antibonding Orbital (σ or π*) | Resonance/Delocalization | Describes the classic resonance structures and electron delocalization. |

Molecular Electrostatic Potential (MEP) Maps Analysis for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The map is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero potential. researchgate.net

In an MEP map of this compound, distinct regions of varying potential would be observed:

Negative Regions (Red): The areas around the carbonyl oxygen and the nitrogen of the cyano group are expected to be the most electron-rich. These sites are the primary locations for hydrogen bonding and electrophilic attack. The oxygen of the methoxy group would also exhibit negative potential.

Positive Regions (Blue): The hydrogen atom of the amide group (N-H) would be the most electron-poor region, making it a primary hydrogen-bond donor site.

Neutral Regions (Green/Yellow): The carbon atoms of the phenyl ring and the methylene (B1212753) group would constitute the more neutral parts of the molecule.

Thermochemical Property Predictions and Analysis

Theoretical calculations can predict the thermochemical properties of a molecule, such as standard enthalpy of formation (ΔfHº), entropy (S), and heat capacity (Cv), as a function of temperature. researchgate.net

Energy, Heat Capacity, and Entropy Dependencies on Temperature

The thermodynamic functions of this compound can be computed using statistical thermodynamics based on data from quantum chemical calculations (like DFT). As temperature increases, the values of heat capacity and entropy are expected to rise. This is due to the increased population of higher vibrational and rotational energy levels at higher temperatures.

Table 3: General Temperature Dependence of Thermodynamic Properties

| Thermodynamic Property | Trend with Increasing Temperature | Reason |

| Heat Capacity (Cv) | Increases | More vibrational modes become active and contribute to the absorption of heat. |

| Entropy (S) | Increases | The molecule can access a larger number of energy microstates, leading to greater disorder. |

| Enthalpy (H) | Increases | Reflects the increase in the internal energy of the molecule. |

Rotational, Translational, and Vibrational Contributions to Thermodynamic Properties

The total thermodynamic properties of a molecule are the sum of contributions from its translational, rotational, vibrational, and electronic motions.

Translational Contribution: Relates to the movement of the molecule's center of mass. It depends on the molecular mass and temperature.

Rotational Contribution: Arises from the rotation of the molecule around its axes. It depends on the molecule's moments of inertia and temperature.

Vibrational Contribution: Stems from the various intramolecular vibrations (stretching, bending, etc.). This contribution is significant and increases with temperature as more vibrational modes become populated.

For a non-linear molecule like this compound, these contributions are calculated using standard statistical mechanics formulas based on the molecule's optimized geometry and vibrational frequencies obtained from computational methods.

Non-Covalent Interactions (NCIs) Analysis

Non-covalent interactions (NCIs) are crucial for understanding how molecules pack in the solid state and interact with other molecules. jussieu.fr Hirshfeld surface analysis is a common method used to visualize and quantify these interactions. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. nih.gov

For this compound, the primary non-covalent interactions governing its crystal packing would be:

Hydrogen Bonds: Strong N-H···O hydrogen bonds between the amide groups of adjacent molecules are expected to be a dominant feature.

H···H Contacts: Due to the abundance of hydrogen atoms, these interactions typically comprise the largest percentage of the Hirshfeld surface area. nih.gov

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon donors also play a role in stabilizing the crystal structure.

π-π Stacking: Potential interactions between the phenyl rings of neighboring molecules.

A two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the percentage contribution of each type of interaction. nih.gov For a similar molecule, N-(2-methoxyphenyl)acetamide, the analysis showed that H···H contacts accounted for 53.9% of the surface, with C···H/H···C and O···H/H···O contacts each contributing 21.4%. nih.gov Similar contributions would be anticipated for the 3-methoxy isomer.

Molecular Modeling for Reaction Pathways and Conformational Analysis

Molecular modeling serves as a powerful tool to elucidate the intricacies of chemical reactions and the spatial arrangement of atoms within a molecule. For this compound, these studies can predict the most likely pathways for its synthesis and degradation, as well as its most stable three-dimensional structures.

The synthesis of related cyanoacetamide derivatives, such as (E)-2-cyano-N,3-diphenylacrylamide, often involves reactions like the Knoevenagel condensation. nih.gov Computational modeling of this reaction for this compound would involve mapping the potential energy surface to identify the transition states and intermediates. This allows for the determination of activation energies and reaction kinetics, providing a theoretical foundation to optimize reaction conditions for higher yields and purity.

Conformational analysis of this compound is crucial for understanding its biological activity, as the molecule's shape dictates its ability to bind to specific receptors. By employing methods like molecular mechanics or more rigorous quantum chemical calculations, a landscape of possible conformations and their relative energies can be generated. This would reveal the most stable conformers and the energy barriers between them, which is essential for understanding how the molecule behaves in different environments, including biological systems.

In Silico Studies of Molecular Interactions

In silico studies, which are computational simulations of molecular interactions, are instrumental in predicting the pharmacological and material science applications of a compound. These methods allow for the rapid screening of a molecule against various targets, saving significant time and resources in the drug discovery and material design processes.

Molecular Docking with Biological Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. nrfhh.commdpi.com

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous cyanoacetamide derivatives provides a strong basis for potential applications. For instance, various cyanoacetamide derivatives have been investigated as inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govsemanticscholar.org Other related compounds have been docked with targets such as histone lysine (B10760008) methyl transferase, which is implicated in genetic disorders like β-thalassemia. mdpi.com

To illustrate the potential of this compound, a hypothetical docking study against a relevant biological target could be performed. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-receptor complex.

Below is a table of molecular docking data for related cyanoacetamide compounds against various biological targets, demonstrating the type of information that would be generated for this compound.

| Compound Name | Target Protein | Docking Score (kcal/mol) |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | EHMT2 | -10.7 mdpi.com |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | EHMT2 | -10.3 mdpi.com |

| Buprenorphine | Mu-Opioid Receptor | -9.10 nrfhh.com |

| Hydromorphone | Mu-Opioid Receptor | -8.39 nrfhh.com |

| Oxymorphone | Mu-Opioid Receptor | -8.39 nrfhh.com |

This table is interactive. You can sort the data by clicking on the column headers.

Adsorption Behavior on Material Surfaces (e.g., Monte Carlo Simulations)

The study of how molecules adhere to material surfaces is critical for applications ranging from drug delivery systems to industrial catalysis. Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational method to investigate the adsorption behavior of molecules like this compound onto various surfaces.

Research on the adsorption of similar small molecules, such as acetamide (B32628) and cyanamide, on ice surfaces provides a methodological framework. researchgate.net These simulations can determine key thermodynamic and structural properties of the adsorption process. For this compound, a GCMC simulation would involve placing the molecule in a simulation box with a defined surface (e.g., graphene, silica (B1680970), or a polymer) and calculating the adsorption isotherm. This isotherm relates the amount of adsorbed substance on a surface to its pressure or concentration at a constant temperature.

The simulations can also reveal the orientation of the adsorbed molecules on the surface and the nature of the intermolecular interactions, such as the formation of hydrogen bonds with the surface or with other adsorbed molecules. researchgate.net This information is vital for designing materials with specific surface properties or for understanding the environmental fate of the compound. For example, understanding the adsorption of this compound on activated carbon could be relevant for water purification processes.

Reactivity Profiles and Chemical Transformations of 2 Cyano N 3 Methoxyphenyl Acetamide

Nucleophilic Reactivity at the Active Methylene (B1212753) Group

The methylene group (-CH2-) positioned between the electron-withdrawing cyano (-CN) and amide (-C(O)NH-) groups is highly acidic. This acidity facilitates the deprotonation of the methylene carbon by a base, resulting in the formation of a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can readily attack various electrophilic centers. The nucleophilic character of this active methylene group is fundamental to many of the reactions that 2-cyano-N-(3-methoxyphenyl)acetamide undergoes, including condensation and addition reactions. The stability of the resulting carbanion is a key factor driving these transformations. rsc.org

Electrophilic Reactivity at the Amide Carbonyl and Cyano Function

While the primary reactivity of this compound stems from its nucleophilic methylene group, the amide carbonyl and cyano functionalities can exhibit electrophilic character. The carbonyl carbon of the amide is susceptible to attack by strong nucleophiles, although this is generally less favored than reactions involving the active methylene group. Similarly, the carbon atom of the cyano group can act as an electrophile under certain conditions, particularly in the presence of strong acids or organometallic reagents. However, the predominant role of the cyano group, along with the amide carbonyl, is to activate the adjacent methylene group.

Reactions with Electrophilic Reagents

The nucleophilic carbanion generated from this compound at the active methylene group readily reacts with a variety of electrophiles. These reactions are synthetically valuable for the construction of new carbon-carbon and carbon-heteroatom bonds.

In the presence of a base, this compound can act as a Michael donor, undergoing conjugate addition to α,β-unsaturated compounds, which serve as Michael acceptors. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction involves the nucleophilic attack of the carbanion on the β-carbon of the activated alkene. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The driving force for this reaction is the formation of a new, stable carbon-carbon single bond. masterorganicchemistry.com The typical mechanism involves three main steps: deprotonation of the active methylene group to form an enolate, conjugate addition of this enolate to the α,β-unsaturated system, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions

| Michael Donor | Michael Acceptor | Base/Catalyst | Product |

| Diethyl malonate | α,β-Unsaturated ketone | Sodium ethoxide | 1,5-dicarbonyl compound |

| Nitromethane | α,β-Unsaturated aldehyde | Weak base | γ-Nitro ketone |

| Malononitrile | α,β-Unsaturated ester | Piperidine (B6355638) | Substituted cyano ester |

This table illustrates the general pattern of Michael addition reactions with various donors and acceptors.

One of the most significant reactions of this compound is the Knoevenagel condensation. sigmaaldrich.cnwikipedia.org This reaction involves the condensation of the active methylene group with an aldehyde in the presence of a basic catalyst, such as an amine. sigmaaldrich.cnwikipedia.orgnih.gov The reaction proceeds through a nucleophilic addition to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.cnwikipedia.org The product of the Knoevenagel condensation of this compound with an aldehyde is a substituted acrylamide (B121943) derivative. nih.gov

Table 2: Knoevenagel Condensation of 2-cyano-N-phenylacetamide with Benzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-cyano-N-phenylacetamide | Benzaldehyde | Triethylamine | (E)-2-Cyano-N,3-diphenylacrylamide |

This table provides a specific example of a Knoevenagel condensation reaction. nih.gov

The active methylene group of this compound can react with diazonium salts in a coupling reaction. This electrophilic substitution reaction results in the formation of a hydrazone derivative. The diazonium ion acts as the electrophile, attacking the nucleophilic carbon of the active methylene group. This reaction is a valuable method for the synthesis of azo compounds, which are known for their applications as dyes and pigments.

This compound can undergo nucleophilic substitution reactions with α-halocarbonyl compounds, such as α-chloro or α-bromo ketones and esters. The carbanion generated from the active methylene group displaces the halide ion, leading to the formation of a new carbon-carbon bond. This reaction provides a straightforward route to γ-keto amides and related structures, which are important intermediates in the synthesis of various heterocyclic compounds.

Cyclization Reactions and Heterocycle Formation

The presence of multiple reactive sites in this compound allows for its participation in diverse cyclization reactions, leading to the formation of both five- and six-membered heterocyclic rings, as well as more complex fused systems.

Formation of Five-Membered Heterocycles (e.g., Pyrazoles, Thiazoles, Thiophenes)

The synthesis of five-membered heterocycles from this compound often involves reactions that engage the active methylene group and the cyano or acetamide (B32628) functionalities.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from this compound through reactions with appropriate sulfur-containing reagents. For instance, the Hantzsch thiazole synthesis, a well-established method, can be adapted to utilize this acetamide derivative. lgpu.org The reaction of N-(4-methoxyphenyl)-2-oxo-2-(4-phenylthiazol-2-yl)acetamide has been documented, showcasing the potential for forming complex thiazole structures. lgpu.org The synthesis of thiazoles often proceeds via an intermediate which then undergoes intramolecular cyclization. lgpu.org

Thiophenes: Thiophene (B33073) derivatives can also be prepared using this compound. The Gewald reaction is a common method for synthesizing 2-aminothiophenes, which can be further modified. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. acs.org This highlights the utility of the acetamide moiety in forming amide linkages with pre-formed thiophene rings.

The table below summarizes representative examples of five-membered heterocycle formation.

| Heterocycle | Reaction Type | Reactants | Key Features |

| Thiazole | Hantzsch Synthesis | α-haloketones | Formation of an intermediate followed by intramolecular cyclization. lgpu.org |

| Thiophene | Amide formation | 2-aminothiophene-3-carbonitrile, 2-(thiophen-2-yl)acetic acid | N-acylation reaction to form the final product. acs.org |

Formation of Six-Membered Heterocycles (e.g., Pyridines, Pyridazinones, Quinoxalinones, Pyrimidines, Chromenes)

The synthesis of six-membered heterocycles is a prominent application of this compound, leveraging its reactivity with various bifunctional reagents.

Pyridines: Substituted pyridines can be synthesized through condensation reactions. For instance, the reaction of 2-cyano-N-arylacetamides with compounds like [bis(methylthio)methylene]malononitrile in the presence of sodium ethoxide can yield pyridinethiolate derivatives. researchgate.net Another approach involves the reaction with chalcones and ammonium (B1175870) acetate (B1210297), although this can sometimes result in lower yields. ekb.eg

Pyridazinones: Pyridazinone derivatives have been synthesized by reacting hydrazones with ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide. arabjchem.org This reaction proceeds via cyclization to form the pyridazinone ring.

Quinoxalinones: The synthesis of quinoxalinone derivatives can be achieved through various methods, though direct reaction with this compound is less commonly detailed. However, related structures like N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides have been synthesized, indicating the potential for incorporating the acetamide moiety into quinoxaline (B1680401) scaffolds. nih.gov

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through multicomponent reactions. For example, the reaction of benzaldehydes, ethyl cyanoacetate, and thiourea (B124793) can produce pyrimidine derivatives. nih.gov While this example doesn't directly use this compound, the underlying principles of using a cyano-activated methylene compound are applicable. The synthesis of 2-cyanopyrimidines has also been explored through the oxidation of methylthiopyrimidines followed by displacement with cyanide. mdpi.comresearchgate.net

Chromenes: 2-Amino-3-cyano-4H-chromenes can be synthesized via a three-component reaction involving an aldehyde, malononitrile, and a phenol (B47542) derivative in the presence of a base like piperidine. nih.gov This highlights the reactivity of the cyano-activated methylene group in forming the chromene ring system.

Below is a table summarizing the formation of these six-membered heterocycles.

| Heterocycle | Reaction Type | Reactants | Catalyst/Conditions |

| Pyridines | Condensation | Chalcones, ammonium acetate | Ethanol (B145695), reflux ekb.eg |

| Pyridazinones | Cyclization | Hydrazones, ethyl cyanoacetate | Sodium ethoxide arabjchem.org |

| Pyrimidines | Multicomponent Reaction | Benzaldehydes, ethyl cyanoacetate, thiourea | Potassium bicarbonate, ethanol nih.gov |

| Chromenes | Three-component reaction | Aldehydes, malononitrile, phenols | Piperidine, room temperature nih.gov |

Synthesis of Fused Heterocyclic Systems (e.g., Indeno[1,2-b]pyridines, Thiazolo[3,2-a]pyrimidines)

The reactivity of this compound also extends to the formation of more complex, fused heterocyclic systems.

Indeno[1,2-b]pyridines: These fused systems can be synthesized using a nano-CeO2/ZnO catalyst under reflux conditions. echemcom.com The core of indenopyridine is significant in various biologically active molecules. echemcom.com

Thiazolo[3,2-a]pyrimidines: The synthesis of these fused heterocycles can be accomplished through a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and a suitable aldehyde. rsc.org This convergent synthesis is regioselective. Another approach involves the reaction of 1,2,3,4-tetrahydropyrimidine-2-thione with ethyl chloroacetate, followed by condensation with an aldehyde. nih.gov

The following table outlines the synthesis of these fused heterocyclic systems.

| Fused Heterocycle | Synthetic Approach | Key Reactants | Catalyst/Conditions |

| Indeno[1,2-b]pyridines | Catalytic Synthesis | Not specified for the named compound | nano-CeO2/ZnO, reflux echemcom.com |

| Thiazolo[3,2-a]pyrimidines | One-pot convergent reaction | 6-ethylthiouracil, bromoacetic acid, aldehyde | Acetic anhydride, acetic acid rsc.org |

| Thiazolo[3,2-a]pyrimidines | Multi-step synthesis | 1,2,3,4-tetrahydropyrimidine-2-thione, ethyl chloroacetate, aldehyde | Pyrrolidine, ethanol, reflux nih.gov |

Oxidation and Reduction Pathways

Information regarding specific oxidation and reduction pathways for this compound is not extensively detailed in the provided search results. However, the constituent functional groups suggest potential reactions. The aromatic ring could undergo oxidation under harsh conditions, while the cyano group could be reduced to an amine or hydrolyzed to a carboxylic acid. The amide bond could also be susceptible to hydrolysis under acidic or basic conditions.

Substitution Reactions (Nucleophilic and Electrophilic)

The chemical structure of this compound allows for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The active methylene group can be deprotonated to form a nucleophile, which can then participate in substitution reactions. For instance, in the synthesis of O-alkylated cyanopyridinone derivatives, the cyanopyridinone is reacted with alkyl halides in the presence of a base. mdpi.com

Electrophilic Substitution: The methoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is an ortho-, para-directing group, meaning that electrophiles will preferentially add at the positions ortho and para to it. A synthesis method for 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide involves the chlorination of this compound, demonstrating an electrophilic substitution on the aromatic ring. patsnap.com

Investigation of Regioselectivity in Chemical Transformations

Regioselectivity is a critical aspect of the chemical transformations involving this compound, particularly in the synthesis of fused heterocyclic systems.

In the synthesis of thiazolo[3,2-a]pyrimidines, a convergent and regioselective one-pot reaction has been reported. rsc.org The regioselectivity was confirmed by X-ray crystallographic studies. rsc.org Similarly, in the Rh(III)-catalyzed synthesis of N-heterocycles via C-H bond activation, regioselective C-H annulation is observed. researchgate.net The reaction of chalcones with azomethine ylides generated from indenoquinoxalinone also proceeds with regioselectivity, where the more electrophilic β-carbon atom of the chalcone (B49325) binds to the less substituted carbon of the ylide. nih.gov The choice of reactants and reaction conditions plays a crucial role in directing the outcome of the reaction to a specific regioisomer.

Synthesis of Derivatives and Analogues of 2 Cyano N 3 Methoxyphenyl Acetamide

Diversification Strategies at the Aromatic Ring Substituents

For instance, a range of N-(substituted-phenyl)-2-cyanoacetamides can be prepared. This includes analogues where the methoxy (B1213986) group is absent (N-phenyl), or replaced by other functional groups like a methyl group (N-(p-tolyl)) or a chloro group (N-(4-chlorophenyl)). These syntheses are foundational for creating a wider array of more complex molecules.

Table 1: Examples of N-Aryl-2-cyanoacetamide Analogues

| Compound Name | Aryl Substituent (R) | Reference |

|---|---|---|

| N-phenyl-2-cyanoacetamide | -H | ekb.eg |

| 2-Cyano-N-(p-tolyl)acetamide | -CH3 | ekb.eg |

| N-(4-chlorophenyl)-2-cyanoacetamide | -Cl | ekb.eg |

| N-(3-hydroxy-4-methoxyphenyl) derivative | -OH (at C3), -OCH3 (at C4) | nih.gov |

Modifications at the Amide Nitrogen

The amide nitrogen atom provides another site for structural diversification. N-alkylation and N-arylation reactions can introduce a variety of substituents, further expanding the chemical space of 2-cyanoacetamide (B1669375) derivatives. While direct alkylation of the amide can be challenging, often requiring strong bases, alternative methods like palladium-catalyzed arylation have been developed for N-aryl amides. cmu.eduescholarship.org

For example, N-alkylation can be achieved under basic conditions using alkylating agents. researchgate.net Additionally, N-heterocyclization reactions can be performed on primary amines, which can then be used to synthesize N-substituted cyanoacetamides. organic-chemistry.org The synthesis of N-alkyl-2-cyanoacetamides is a key step for creating more complex structures, such as highly functionalized pyridines through multi-component reactions. mdpi.com

Derivatization at the Active Methylene (B1212753) Carbon

The methylene group flanked by the cyano and carbonyl groups is particularly reactive due to the electron-withdrawing nature of its neighbors. This "active methylene" group can be readily deprotonated by a base, forming a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

Key reactions involving the active methylene carbon include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains. researchgate.net

Knoevenagel Condensation: A base-catalyzed reaction with aldehydes or ketones to form α,β-unsaturated derivatives, which is a major pathway for synthesizing acrylamide (B121943) derivatives (discussed in section 6.4). periodikos.com.brperiodikos.com.brresearchgate.net

Michael Addition: 1,4-conjugate addition to α,β-unsaturated compounds. researchgate.net

Reaction with Diazonium Salts: To form hydrazone derivatives. researchgate.net

Gewald Reaction: A multicomponent reaction involving an aldehyde or ketone, an active methylene compound, and elemental sulfur to produce substituted 2-aminothiophenes. researchgate.net

These reactions demonstrate the versatility of the active methylene group as a handle for introducing significant structural complexity. researchgate.netsapub.org For instance, the reaction of N-aryl-2-cyanoacetamides with thioglycolic acid can lead to the formation of thiazole (B1198619) derivatives. ekb.eg

Synthesis of Acrylamide Derivatives

A prominent and widely utilized derivatization of 2-cyano-N-(3-methoxyphenyl)acetamide and its analogues is the synthesis of acrylamide derivatives. This is most commonly achieved through the Knoevenagel condensation, where the active methylene group reacts with an aldehyde. periodikos.com.brperiodikos.com.brresearchgate.netresearchgate.net This reaction creates a new carbon-carbon double bond, extending the conjugation of the system.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, and can be carried out under mild conditions, often at room temperature. periodikos.com.brperiodikos.com.br Microwave irradiation has also been employed to accelerate the reaction and improve yields, often in the context of green chemistry.

A variety of aromatic and heteroaromatic aldehydes can be used in this reaction, leading to a diverse range of acrylamide products with different substituents on the newly formed double bond.

Table 2: Synthesis of Acrylamide Derivatives via Knoevenagel Condensation

| Starting Cyanoacetamide | Aldehyde | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-substituted cyanoacetamides | Various aromatic aldehydes | Trimethylamine, EtOH, rt | Arylidene cyanoacetamides | 70-90% | periodikos.com.brperiodikos.com.br |

| 2-Cyanoacetamide | 4-Methoxybenzaldehyde | Microwave (55W), NaCl (sat. soln) | (E)-2-cyano-3-(4-methoxyphenyl)acrylamide | ~99% | |

| 2-Cyano-N-(thiazol-2-yl)acetamide | Various pyrazole aldehydes | Piperidine, EtOH, reflux | 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide | - | researchgate.net |

| N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | Various aromatic aldehydes | Piperidine, EtOH, reflux | Arylidine derivatives | Good | researchgate.net |

Design and Synthesis of Novel Scaffolds Bearing the 2-Cyanoacetamide Core

The polyfunctional nature of 2-cyanoacetamides makes them valuable building blocks, or "synthons," for the construction of more complex heterocyclic systems. researchgate.netsapub.orgsemanticscholar.org Both the active methylene group and the amide functionality can participate in cyclization reactions to form a wide variety of five- and six-membered rings.

For example, N-aryl-2-cyanoacetamides can be used to synthesize:

Pyridines: Through reaction with benzylidene malononitrile in a basic medium. ekb.eg A one-pot, three-component reaction of N-alkyl-2-cyanoacetamides, aldehydes, and malononitrile under microwave irradiation can also yield highly substituted pyridines. mdpi.com

Thiazoles: By reacting with thioglycolic acid. ekb.eg

Coumarins: Reaction of 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide with salicylaldehyde derivatives can produce coumarin derivatives. researchgate.net

Pyrazoles: Synthesis can be achieved by reacting the cyanoacetamide with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by treatment with hydrazine derivatives. researchgate.net

These synthetic routes allow for the incorporation of the 2-cyanoacetamide motif into larger, rigid frameworks, leading to the creation of novel molecular scaffolds with diverse three-dimensional shapes. semanticscholar.org

Advanced Characterization of Intermolecular Interactions

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules.

The analysis would involve generating a 3D Hirshfeld surface of 2-cyano-N-(3-methoxyphenyl)acetamide, color-coded to highlight different types of intermolecular interactions. The surface is typically mapped with properties like dnorm (normalized contact distance), which reveals regions of significant intermolecular contact. Red spots on the dnorm surface would indicate hydrogen bonds and other close contacts, blue regions would represent weaker interactions, and white areas would signify contacts around the van der Waals separation.

Detailed Analysis of Hydrogen Bonding Networks

Hydrogen bonds are expected to play a crucial role in the crystal structure of this compound, owing to the presence of N-H (amide), C=O (amide), and the nitrile group (C≡N) as potential hydrogen bond donors and acceptors. A detailed analysis would involve identifying all intermolecular and any potential intramolecular hydrogen bonds.

The key hydrogen bonding motifs would likely involve the amide N-H group acting as a donor to the carbonyl oxygen atom (N-H···O) of a neighboring molecule, forming chains or dimeric structures. Additionally, the nitrile nitrogen atom could act as a hydrogen bond acceptor. The methoxy (B1213986) group's oxygen atom could also participate in weaker C-H···O interactions.

A comprehensive analysis would include a data table detailing the geometric parameters of each identified hydrogen bond, including the D-H···A distance (where D is the donor atom and A is the acceptor atom), the H···A distance, and the D-H···A angle. These parameters are critical for assessing the strength and nature of the hydrogen bonds.

Exploration of π-π Stacking and Other Weak Interactions

In addition to hydrogen bonding, the aromatic methoxyphenyl ring in this compound suggests the possibility of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute significantly to the stabilization of the crystal structure.

An analysis of π-π stacking would involve calculating the geometric parameters that define these interactions, such as the centroid-to-centroid distance between interacting rings and the slip angle (the angle between the ring normal and the vector connecting the centroids). These parameters would determine whether the stacking is of a face-to-face or a slipped-stack arrangement.

Other weak interactions, such as C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, would also be investigated. The presence and geometry of these varied weak forces would be crucial in building a complete picture of the supramolecular architecture of this compound.

Q & A

Basic: What are the standard synthetic routes for 2-cyano-N-(3-methoxyphenyl)acetamide?

The synthesis typically involves a condensation reaction between 3-methoxyaniline and cyanoacetic acid derivatives. For example, a method using substituted nitrobenzene intermediates under alkaline conditions, followed by reduction and condensation with cyanoacetic acid, has been reported . Key steps include:

- Substitution reaction : 3-Chloro-4-fluoronitrobenzene reacts with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions.

- Reduction : Iron powder in acidic conditions converts nitro groups to amines.

- Condensation : Cyanoacetic acid reacts with the amine intermediate using a condensing agent.

Advanced: How can reaction conditions be optimized to improve yield and purity in synthesis?

Optimization involves controlling:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during exothermic steps .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .

- Catalysts : Triethylamine neutralizes HCl byproducts, improving condensation efficiency .

Advanced purification techniques, such as continuous flow reactors, are recommended for industrial-scale synthesis .

Basic: What analytical techniques are used to confirm the structure of this compound?

- NMR spectroscopy : Proton NMR (e.g., δ 3.30 ppm for –CH2–CN, δ 3.80 ppm for –OCH3) and carbon NMR identify functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 219.25) confirm molecular weight .

- HPLC : Used to detect impurities (e.g., related substances ≤0.1%) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., insecticidal activity tests against Spodoptera frugiperda larvae ).

- Purity differences : Use HPLC to verify compound purity before testing .

- Structural analogs : Compare activity with derivatives (e.g., methoxy vs. chloro substituents) to identify structure-activity relationships .

Basic: What is known about the toxicological profile of this compound?

Limited toxicological data exist. Preliminary reports advise caution due to unstudied toxicological properties, necessitating in vitro assays (e.g., cytotoxicity in HepG2 cells) before in vivo studies .

Advanced: How can crystallographic data enhance understanding of this compound’s reactivity?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve:

- Molecular conformation : Spatial arrangement of cyano and methoxyphenyl groups.

- Intermolecular interactions : Hydrogen bonding patterns affecting solubility and stability .

Basic: What biological activities have been reported for this compound?

Derivatives exhibit:

- Insecticidal activity : Inhibition of silk spinning in Spodoptera frugiperda larvae .

- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria .

Advanced: How can mechanistic studies elucidate its mode of action?

- Molecular docking : Predict interactions with biological targets (e.g., insect acetylcholinesterase ).

- In vitro assays : Measure enzyme inhibition (e.g., LC50 values in toxicity assays) .

- Metabolite profiling : Identify degradation products using LC-MS .

Basic: What are the stability considerations for this compound under laboratory conditions?

Stable at room temperature but degrades under:

- Strong oxidants : Avoid peroxides or extreme pH conditions .

- Light exposure : Store in amber vials to prevent photodegradation .

Advanced: How can researchers address challenges in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro